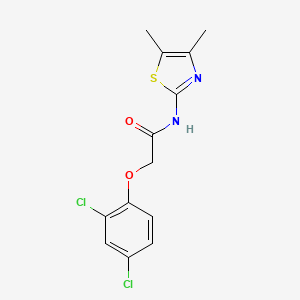![molecular formula C14H12N2OS B5770735 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. It belongs to the family of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that it exerts its biological activities through the inhibition of various cellular targets, such as protein kinases and enzymes involved in the biosynthesis of nucleotides. In addition, it has been suggested that it may act as a DNA intercalator, which can lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been reported to have antiviral activity by inhibiting the replication of viruses. Furthermore, it has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. It has shown promising biological activities in various studies, which makes it a good candidate for further research and development. Moreover, its synthesis method is relatively simple and can be carried out using standard laboratory equipment and reagents.
However, there are also some limitations associated with the use of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments. One of the main limitations is its potential toxicity. Although it has shown promising biological activities, its toxicity profile has not been fully characterized. Therefore, further studies are needed to determine its safety and toxicity.
Direcciones Futuras
There are several future directions that can be pursued in the study of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one. One possible direction is to further investigate its mechanism of action. Although some studies have suggested that it may act as a DNA intercalator, further studies are needed to confirm this hypothesis and to identify its cellular targets.
Another possible direction is to explore its potential therapeutic applications. Although it has shown promising biological activities, its therapeutic potential has not been fully realized. Therefore, further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Moreover, it would be interesting to investigate its potential synergistic effects with other anticancer or antiviral drugs. Combination therapy has been shown to be effective in the treatment of cancer and viral infections, and 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one may have potential as a component of combination therapy.
Conclusion:
In conclusion, 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising biological activities in various scientific research studies. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and therapeutic potential.
Métodos De Síntesis
The synthesis of 3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been reported in the literature. The most common method involves the reaction of 2-amino-4-methylthieno[3,2-d]pyrimidine with benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has shown promising biological activities in various scientific research studies. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In addition, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, it has been found to have antiviral activity against the hepatitis C virus and the dengue virus. Moreover, it has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
3-benzyl-7-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-8-18-13-12(10)15-9-16(14(13)17)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFKJQBVXGCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)